molecular formula C8H11F3O2 B012000 tert-Butyl 2-(trifluoromethyl)acrylate CAS No. 105935-24-8

tert-Butyl 2-(trifluoromethyl)acrylate

Cat. No.: B012000
CAS No.: 105935-24-8
M. Wt: 196.17 g/mol
InChI Key: RCSSZBOUAGQERK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C8H11F3O2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a trifluoromethyl group attached to an acrylate moiety, which imparts unique chemical properties.

Mechanism of Action

Target of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction can potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

It’s known that the compound can be involved in the formation of electron donor–acceptor (eda) complexes, which are driven by the photochemical activity . This suggests that the compound may influence photochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 19617 , which could influence its absorption and distribution in the body. The compound’s boiling point is 174°C at 760 mmHg , which could impact its stability and hence its bioavailability.

Result of Action

It’s known that the compound can form non-covalent interactions with other molecules, which could potentially lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl 2-(trifluoromethyl)acrylate. For instance, the compound’s storage temperature is 4°C, and it’s stored under nitrogen . These conditions could potentially influence the compound’s stability and efficacy. Furthermore, the hydrophobic tert-butyl group promotes interactions with the hydrophobic moieties of associative thickeners used in paint formulations , suggesting that the compound’s action could be influenced by the hydrophobicity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(trifluoromethyl)acrylate can be synthesized through various methods. One common approach involves the reaction of tert-butyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethylacrylic acid, while reduction can produce tert-butyl 2-(trifluoromethyl)propanol .

Scientific Research Applications

tert-Butyl 2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(trifluoromethyl)acrylate is unique due to the presence of both the tert-butyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSZBOUAGQERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382017
Record name tert-Butyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105935-24-8
Record name tert-Butyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-(trifluoromethyl)acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (87.3 g, 0.68 mol) was added to a solution of 2-(trifluoromethyl)acrylic acid (TFMAA) (15.0 g, 0.11 mol) in methylene chloride (90 mL) in a dropwise manner at room temperature under an nitrogen atmosphere. The solution was heated to reflux for 5 hours, and the solvent and excess reagent were removed on a rotary evaporator. The resulting acid chloride was added to a stirred solution consisting of t-butanol (44 g, 0.59 mmol) and pyridine (33.6 g, 0.42 mol) in methylene chloride at 0° C. over a 10 min period. After stirring overnight at room temperature, the solution was neutralized with diluted aqueous HCl and washed with saturated aqueous sodium bicarbonate. The organic phase was removed, and the aqueous phase was extracted with pentane. The combined organic solvents were reduced to a small volume by distillation and then the residue was chromatographed on a column of silica gel. The product was re-purified by distillation to give 14.0 g of TBTFMA as a colorless liquid (70%).
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Oxalyl chloride (87.3 g, 0.68 mol) was added to a solution of TFMAA (15.0 g, 0.11 mol) in methylene chloride (90 mL) in a dropwise manner at room temperature under a nitrogen atmosphere. The solution was heated to reflux for 5 hours, and the solvent and excess reagent were removed on a rotary evaporator. The resulting acid chloride was added to a stirred solution consisting of t-butanol (44 g, 0.59 mmol) and pyridine (33.6 g, 0.42 mol) in dichloromethane at 0O C. over a 10 min period. After stirring overnight at room temperature, the solution was neutralized with diluted aqueous HCl and washed with saturated aqueous sodium bicarbonate. The organic phase was removed, and the aqueous phase was extracted with pentane. The combined organic solvents were reduced to a small volume by distillation and then the residue was chromatographed on a column of silica gel. The product was re-purified by distillation to give 14.0 g of TBTFMA as a colorless liquid (70%).
Quantity
87.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
0O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes MAF-TBE useful for synthesizing fluoropolymers?

A1: MAF-TBE demonstrates excellent alternating copolymerization behavior with vinylidene fluoride (VDF). [] This means that when polymerized together, the two monomers tend to alternate in the polymer chain, leading to a very specific and controlled microstructure. This is in contrast to random copolymerization, where the monomers are incorporated randomly. This alternating behavior arises from the reactivity ratios of VDF and MAF-TBE being close to zero (rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C). [] This specific arrangement of monomers influences the final properties of the copolymer.

Q2: What are the advantages of using MAF-TBE in radical polymerization?

A2: One advantage is its ability to initiate polymerization using manganese-based initiators like [Mn(CH2CF3)(CO)5] and [Mn(COCHF2)(CO)5]. [] These initiators offer potential for controlled radical polymerization techniques, which could allow for fine-tuning of the polymer's properties. Additionally, MAF-TBE can be polymerized using visible light and UV irradiation, offering milder and more environmentally friendly alternatives to traditional thermal initiation methods. []

Q3: How does the structure of MAF-TBE contribute to its properties?

A3: The presence of both the trifluoromethyl (CF3) group and the tert-butyl ester group significantly influences the reactivity and properties of MAF-TBE. [] The CF3 group, being highly electronegative, increases the electrophilicity of the double bond, making it more reactive towards nucleophiles. This electron-withdrawing effect also contributes to the alternating copolymerization behavior with electron-rich monomers like VDF. The bulky tert-butyl ester group can impact the polymer's solubility and thermal properties.

Q4: Are there any analytical techniques used to characterize polymers synthesized with MAF-TBE?

A4: Yes, researchers primarily utilize 1H and 19F NMR spectroscopy to characterize the structure of polymers synthesized with MAF-TBE. [] This technique helps determine the monomer composition, arrangement in the polymer chain (alternating, block, random), and identify any structural defects. Additionally, gel permeation chromatography (GPC) is employed to determine the molecular weight distribution of the synthesized polymers, providing insights into the polymerization process and the final polymer properties. []

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